molecular formula C12H14O4Zn B12684177 zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate CAS No. 93858-70-9

zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate

Cat. No.: B12684177
CAS No.: 93858-70-9
M. Wt: 287.6 g/mol
InChI Key: KPCFZJFIUXQRID-UHFFFAOYSA-L
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Description

Zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate is a complex organometallic compound that features a zinc ion coordinated with a tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate ligand. This compound is notable for its unique three-dimensional cage-like structure, which imparts distinct chemical and physical properties. The tricyclo[5.2.1.02,6]decane framework is a rigid, polycyclic structure that is often found in natural products and synthetic analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate typically involves the reaction of zinc salts with tricyclo[5.2.1.02,6]decane-3,4-dicarboxylic acid. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The zinc salt, often zinc acetate or zinc chloride, is dissolved in the solvent, and the tricyclo[5.2.1.02,6]decane-3,4-dicarboxylic acid is added slowly with stirring. The reaction mixture is then heated to reflux for several hours, after which the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using industrial-scale crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

Zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential as a zinc ionophore, facilitating the transport of zinc ions across cell membranes.

    Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate involves the coordination of the zinc ion with the tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate ligand. This coordination complex can interact with various molecular targets, including enzymes and receptors, altering their activity. The zinc ion can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate is unique due to its specific coordination with zinc, which imparts distinct chemical reactivity and biological activity. The rigid tricyclo[5.2.1.02,6]decane framework also provides structural stability, making it suitable for various applications .

Properties

CAS No.

93858-70-9

Molecular Formula

C12H14O4Zn

Molecular Weight

287.6 g/mol

IUPAC Name

zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate

InChI

InChI=1S/C12H16O4.Zn/c13-11(14)8-4-7-5-1-2-6(3-5)9(7)10(8)12(15)16;/h5-10H,1-4H2,(H,13,14)(H,15,16);/q;+2/p-2

InChI Key

KPCFZJFIUXQRID-UHFFFAOYSA-L

Canonical SMILES

C1CC2CC1C3C2C(C(C3)C(=O)[O-])C(=O)[O-].[Zn+2]

Origin of Product

United States

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